molecular formula C9H9NO2 B064132 1-(1,2-Benzisoxazol-3-yl)ethanol CAS No. 179070-85-0

1-(1,2-Benzisoxazol-3-yl)ethanol

Cat. No. B064132
Key on ui cas rn: 179070-85-0
M. Wt: 163.17 g/mol
InChI Key: RRIWYNSAPMIMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05786374

Procedure details

A mixture of 2.6 g of 3-(1-acetoxyethyl)-1,2-benzisoxazole, 0.9 g of potassium hydroxide, 40 ml of ethanol and 3 ml of water is stirred for 1 h at room temperature. The reaction mixture is then concentrated under vacuum and diluted with water. This aqueous phase is extracted three times with diethyl ether, the combined ethereal extracts are then washed with a saturated solution of sodium chloride and dried over sodium sulfate, giving 1-(1,2-benzisoxazol-3-yl)ethanol as an oil having a refractive index nD20 of 1.5555.
Name
3-(1-acetoxyethyl)-1,2-benzisoxazole
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][N:8]=1)[CH3:6])(=O)C.[OH-].[K+].C(O)C>O>[O:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:7]([CH:5]([OH:4])[CH3:6])=[N:8]1 |f:1.2|

Inputs

Step One
Name
3-(1-acetoxyethyl)-1,2-benzisoxazole
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)C1=NOC2=C1C=CC=C2
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
This aqueous phase is extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined ethereal extracts are then washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.